1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid is a chemical compound with the molecular formula C12H19NO5 and a molecular weight of 257.29 g/mol . This compound is characterized by its unique structure, which includes a furo[3,4-b]pyrrole ring system. It is commonly used in various chemical and biological research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid typically involves multiple steps. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the furo[3,4-b]pyrrole ring system. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The furo[3,4-b]pyrrole ring system can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid can be compared with similar compounds such as:
- 1-[(tert-butoxy)carbonyl]-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-hexahydropyrano[4,3-b]pyrrole-3a-carboxylic acid
These compounds share similar structural features but differ in their ring systems and functional groups, which can affect their reactivity and applications. The unique furo[3,4-b]pyrrole ring system in 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,
Properties
CAS No. |
2167318-44-5 |
---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.3 |
Purity |
0 |
Origin of Product |
United States |
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